molecular formula C14H22O2 B102015 Benzene, p-di-tert-butoxy- CAS No. 15360-01-7

Benzene, p-di-tert-butoxy-

Cat. No. B102015
CAS RN: 15360-01-7
M. Wt: 222.32 g/mol
InChI Key: FMDDSXFJMWQYTJ-UHFFFAOYSA-N
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Description

Benzene, p-di-tert-butoxy- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents. This compound has been used in various scientific applications, including as a reagent in organic synthesis, as a stabilizer for polymers, and as a scavenger for free radicals. In

Mechanism of Action

The mechanism of action of benzene, p-di-tert-butoxy- is not fully understood. However, it is believed to act as a radical scavenger, reacting with free radicals to form stable products. This scavenging activity is thought to be due to the presence of the tert-butoxy groups, which are able to stabilize the free radicals by donating electrons.
Biochemical and Physiological Effects:
Benzene, p-di-tert-butoxy- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. Studies have shown that it does not cause significant toxicity or adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One advantage of using benzene, p-di-tert-butoxy- in lab experiments is its stability and reactivity. It is a stable compound that can be easily handled and stored, and it reacts readily with free radicals, making it useful in studies of oxidative stress. However, one limitation of using benzene, p-di-tert-butoxy- is its relatively low solubility in water, which can make it difficult to use in aqueous systems.

Future Directions

There are several future directions for research on benzene, p-di-tert-butoxy-. One area of interest is its potential use as a radical scavenger in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of benzene, p-di-tert-butoxy- and its potential applications in organic synthesis and polymer stabilization. Finally, more research is needed to determine the potential toxicity and environmental impact of benzene, p-di-tert-butoxy- and its byproducts.

Synthesis Methods

Benzene, p-di-tert-butoxy- can be synthesized by reacting p-benzoquinone with tert-butanol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation reaction, resulting in the formation of benzene, p-di-tert-butoxy-.

Scientific Research Applications

Benzene, p-di-tert-butoxy- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Benzene, p-di-tert-butoxy- has also been used as a stabilizer for polymers, providing protection against degradation caused by heat, light, and oxygen. Additionally, it has been used as a scavenger for free radicals, which are highly reactive molecules that can cause damage to cells and tissues.

properties

CAS RN

15360-01-7

Product Name

Benzene, p-di-tert-butoxy-

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3

InChI Key

FMDDSXFJMWQYTJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C

synonyms

1,4-Di-tert-butoxybenzene

Origin of Product

United States

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